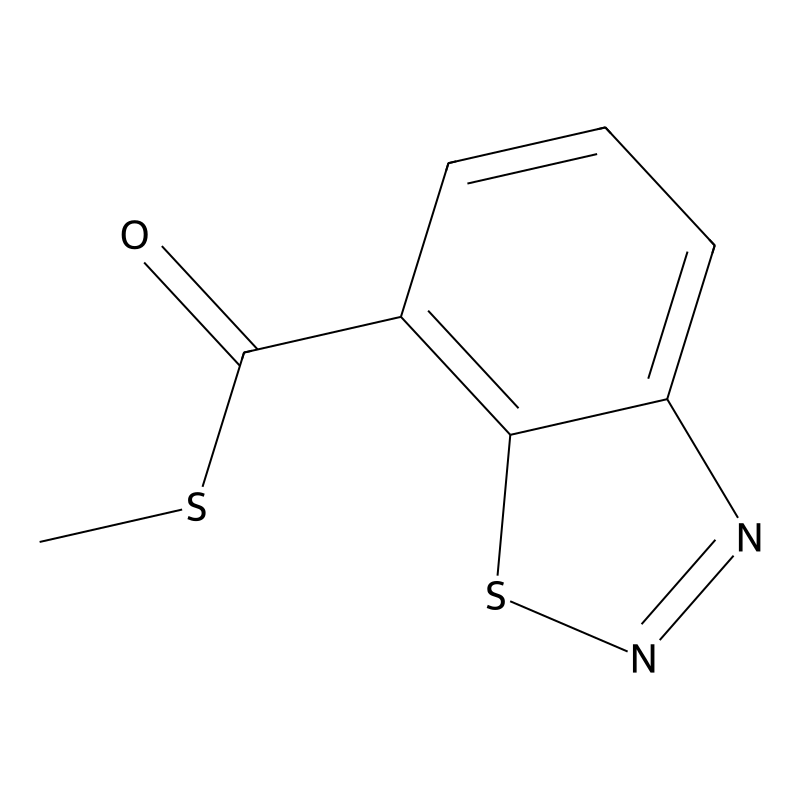

Acibenzolar-S-Methyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 7.7 mg/l @ 25 °C

Synonyms

Canonical SMILES

Mode of Action: Inducing Systemic Acquired Resistance

ASM exhibits an unusual mechanism of action for a fungicide. It doesn't directly kill fungi but instead triggers a plant's systemic acquired resistance (SAR) response Wikipedia: Acibenzolar-S-methyl. SAR is a natural defense system where a plant exposed to a pathogen strengthens its defenses throughout its entire body National Institutes of Health: Systemic Acquired Resistance: . ASM activates genes involved in SAR, leading to the production of proteins that help the plant resist fungal infection PubChem: Acibenzolar-S-Methyl: .

Effect on Plant Gene Expression

Research has explored how ASM influences plant gene expression to activate SAR. Studies show that ASM increases the transcription (copying of DNA into RNA) of genes associated with SAR, such as W-box controlled genes, CAD1 (involved in defense signal transduction), NPR1 (a key regulator of SAR), and PR proteins (pathogenesis-related proteins with antifungal properties) PubChem: Acibenzolar-S-Methyl: . This enhanced gene expression strengthens the plant's overall defense system against fungal invaders.

Potential for Broad-Spectrum Disease Control

Scientific investigations are examining the potential of ASM for controlling a broad spectrum of fungal diseases. While traditionally used against specific fungal diseases like downy mildew, bacterial spot, and blue mold US Environmental Protection Agency: Pesticides - Fact Sheet for Acibenzolar-S-Methyl: , research suggests it might be effective against various fungal pathogens affecting different crops PubChem: Acibenzolar-S-Methyl: . Further research is needed to determine the full range of fungal diseases ASM can help control.

Acibenzolar-S-Methyl is an organic compound classified as a plant activator and fungicide. It is recognized for its unique mechanism of action, which involves the induction of systemic acquired resistance in plants rather than direct toxicity to pathogens. This compound functions by activating the plant's natural defense mechanisms, similar to the roles played by salicylic acid and methyl jasmonate. Acibenzolar-S-Methyl is primarily used in agricultural settings to protect crops against various diseases, particularly those caused by fungi and bacteria .

Unlike traditional fungicides that directly target fungi, ASM acts as a plant activator. It triggers a process known as systemic acquired resistance (SAR), whereby the plant's defense mechanisms are primed throughout its tissues []. This activation involves complex signaling pathways mediated by salicylic acid and other signaling molecules []. Upon exposure to a pathogen, the pre-activated plant defense system is able to mount a more rapid and robust response, leading to enhanced resistance against a broad spectrum of fungal diseases [].

The synthesis of Acibenzolar-S-Methyl involves several chemical transformations. The initial step typically includes the reaction of methyl 2-chloro-3-nitrobenzoate with benzyl mercaptan to form a thioether. This intermediate undergoes catalytic hydrogenation to yield 3-amino-2-benzylthiobenzoic acid methyl ester. Subsequent reactions convert this product into the desired thioester form through hydrolysis and transformation into the S-methyl thioester via acid chloride formation .

Acibenzolar-S-Methyl exhibits significant biological activity by activating systemic acquired resistance pathways in plants. This activation leads to the production of pathogenesis-related proteins that enhance the plant's ability to fend off pathogens. Studies have shown that Acibenzolar-S-Methyl can effectively suppress disease symptoms in various crops, including Japanese radish infected with Pseudomonas cannabina pv. alisalensis. The compound has also been linked to stomatal closure, which prevents pathogen invasion through the production of reactive oxygen species .

The synthesis of Acibenzolar-S-Methyl can be summarized in the following steps:

- Formation of Thioether: Reacting methyl 2-chloro-3-nitrobenzoate with benzyl mercaptan.

- Catalytic Hydrogenation: Converting the thioether into 3-amino-2-benzylthiobenzoic acid methyl ester using Raney nickel.

- Conversion to Thioester: Hydrolyzing the ester to form the carboxylic acid and subsequently converting it into the S-methyl thioester through standard chemical transformations .

Acibenzolar-S-Methyl stands out due to its specific role as a synthetic analog of salicylic acid that activates plant defenses without directly affecting pathogens, making it an innovative tool for sustainable agriculture .

Research indicates that Acibenzolar-S-Methyl interacts with various metabolic pathways within plants. It enhances the expression of defense-related genes and promotes the accumulation of compounds such as polyphenols and antioxidants, which are crucial for stress tolerance during pathogen attacks. Studies have shown that Acibenzolar-S-Methyl can also improve tolerance to abiotic stresses like heat and drought by modulating protein synthesis and metabolite accumulation .

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

Acibenzolar-S-Methyl represents a unique benzothiadiazole derivative with well-defined chemical characteristics. The International Union of Pure and Applied Chemistry nomenclature designates this compound as S-methyl 1,2,3-benzothiadiazole-7-carbothioate [1] [2]. The compound possesses the molecular formula C₈H₆N₂OS₂, corresponding to a molecular weight of 210.27-210.28 grams per mole [1] [3] [4].

The structural identity is further characterized by its Chemical Abstracts Service number 135158-54-2 [1] [2], which serves as the universal identifier for this specific molecular entity. The Simplified Molecular Input Line Entry System notation is represented as CSC(=O)C1=C2C(=CC=C1)N=NS2 [1] [2], providing a linear representation of the molecular structure. The International Chemical Identifier Key UELITFHSCLAHKR-UHFFFAOYSA-N [1] [2] offers an additional standardized identifier for database searches and chemical informatics applications.

The molecular architecture consists of a benzothiadiazole core structure with a methyl thiocarbonyl substituent at the 7-position. This arrangement creates a heterocyclic aromatic system incorporating both nitrogen and sulfur heteroatoms within the fused ring system. The thioester functional group contributes significantly to the compound's chemical reactivity and biological activity profiles [3].

Crystallographic and Spectroscopic Characterization

The crystallographic properties of Acibenzolar-S-Methyl reveal a well-defined solid-state structure characterized by specific physical parameters. The compound crystallizes as an odorless, white to beige fine crystalline powder [5]. The melting point has been precisely determined as 132.9 ± 0.1 degrees Celsius [5], indicating good thermal stability under normal conditions. The relative density measures 1.54 grams per cubic centimeter at 22 degrees Celsius [5], reflecting the compact molecular packing within the crystal lattice.

Surface tension measurements indicate that pure Acibenzolar-S-Methyl exhibits a surface tension of 70.7 millinewtons per meter at 20.5 degrees Celsius when measured at 90 percent saturation concentration in water [5]. Importantly, the compound demonstrates no surface-active properties, indicating minimal impact on interfacial phenomena in aqueous systems.

Spectroscopic characterization provides detailed insights into the electronic structure and molecular transitions. Ultraviolet spectroscopy reveals three distinct absorption maxima with corresponding molecular extinction coefficients [5]. The compound exhibits strong absorption at 253.2 nanometers with a molecular extinction coefficient of 14,700 liters per mole per centimeter, moderate absorption at 287.6 nanometers with a coefficient of 5,400 liters per mole per centimeter, and strong absorption at 323.8 nanometers with a coefficient of 7,200 liters per mole per centimeter [5]. Notably, no absorption maximum occurs between 400 and 750 nanometers, indicating the absence of visible light absorption characteristics [5].

The photochemical properties demonstrate significant sensitivity to ultraviolet radiation. Quantum yield measurements reveal values of 0.0356 at 289 nanometers and 0.0208 at 327 nanometers [5]. These quantum yield values correspond to calculated rate constants of 1.46 per hour and 0.802 per hour, with corresponding half-lives of 0.47 hours and 0.86 hours respectively [5].

Comparative Physicochemical Properties (Solubility, Stability, Volatility)

The solubility profile of Acibenzolar-S-Methyl demonstrates pronounced variation across different solvent systems. In aqueous media, the compound exhibits limited solubility with a measured value of 7.7 milligrams per liter at 25 degrees Celsius [5] [6] [7], classifying it as practically insoluble in water. This low aqueous solubility correlates with the compound's lipophilic character, as evidenced by a logarithmic partition coefficient (log Kow) of 3.1 between n-octanol and water [5] [7].

Organic solvent solubility varies dramatically depending on solvent polarity and chemical compatibility. In nonpolar solvents, n-hexane dissolves 1.3 grams per liter [5], while the moderately polar methanol accommodates 4.2 grams per liter [5]. Intermediate polarity solvents show enhanced solubility, with n-octanol dissolving 5.4 grams per liter [5]. More polar organic solvents demonstrate substantially higher solubility values: ethyl acetate dissolves 25 grams per liter, acetone accommodates 28 grams per liter, and toluene dissolves 36 grams per liter [5]. The highest solubility occurs in dichloromethane at 160 grams per liter [5], reflecting optimal molecular interactions between the compound and this chlorinated solvent.

Stability characteristics reveal significant dependence on environmental conditions, particularly hydrogen ion concentration. Under acidic conditions at hydrogen ion concentration corresponding to 5.0, the compound exhibits remarkable stability with a calculated half-life of 3.8 years [5] [8]. At neutral conditions (hydrogen ion concentration corresponding to 7.0), the degradation half-life decreases to 162 days [5] [8]. Under alkaline conditions (hydrogen ion concentration corresponding to 9.0), stability decreases dramatically with a half-life of only 19 hours [5] [8].

Volatility properties position Acibenzolar-S-Methyl as a moderately volatile compound. The vapor pressure measures 4.6 × 10⁻⁴ Pascal at 25 degrees Celsius [5], indicating limited but measurable vapor phase presence under standard conditions. The calculated Henry's law constant of 1.3 × 10⁻² Pascal cubic meter per mole [5] suggests moderate potential for air-water partitioning, with implications for environmental fate and transport processes.

Photolytic degradation represents a significant pathway for compound transformation under environmental conditions. At a concentration of 1.91 milligrams per kilogram in acetate buffer (hydrogen ion concentration corresponding to 5.12), the photolytic half-life under light-dark cycling conditions (12 hours light, 12 hours dark) measures 0.9 hours at 25 degrees Celsius [5]. No photolysis products exceeding 10 percent of the parent compound were identified during these studies [5].

The synthesis of acibenzolar-S-methyl, systematically known as 1,2,3-benzothiadiazole-7-carbothioic acid S-methyl ester, follows established synthetic pathways that utilize salicylic acid derivatives as fundamental starting materials [1]. The most prominent conventional route begins with methyl 2-chloro-3-nitrobenzoate as the primary precursor, representing a direct application of salicylic acid chemistry principles [1] [2].

The foundational synthetic approach involves a multi-step transformation sequence that demonstrates exceptional synthetic efficiency. According to patent disclosures by Ciba-Geigy, the initial step employs methyl 2-chloro-3-nitrobenzoate in a nucleophilic substitution reaction with benzyl mercaptan, yielding a thioether intermediate [1]. This reaction proceeds under mild conditions and establishes the crucial sulfur-carbon bond that forms the backbone of the benzothiadiazole heterocycle.

The subsequent catalytic hydrogenation step utilizes Raney nickel as the catalyst system, converting the nitro functionality to an amino group while simultaneously reducing the benzyl thioether to generate 3-amino-2-benzylthiobenzoic acid methyl ester [1]. This transformation represents a critical juncture in the synthesis, as it establishes both the amino nucleophile required for cyclization and maintains the ester functionality necessary for subsequent derivatization.

The cyclization process constitutes the most crucial step in benzothiadiazole formation. The amino intermediate, prepared as its hydrochloride salt to enhance stability and solubility, undergoes diazotization treatment with sodium nitrite in aqueous medium [1]. This reaction proceeds through the formation of a diazonium intermediate, which subsequently undergoes intramolecular cyclization to yield 7-methoxycarbonyl-1,2,3-benzothiadiazole in 86% yield after recrystallization [1].

Alternative synthetic approaches utilizing different salicylic acid derivatives have been documented in the literature. The direct diazotization of 2-aminothiophenol or its disulfide with sodium nitrite represents another well-established route to benzothiadiazole core structures [3]. This method, originally reported in 1887, continues to find application in modern synthetic protocols due to its operational simplicity and reliable yields of 85-90% [3].

The conversion of the methyl ester to the final S-methyl thioester involves a standard two-step protocol. Hydrolysis of the ester functionality generates the free carboxylic acid, which is subsequently converted to the acid chloride intermediate [1]. The final transformation involves reaction of the acid chloride with methyl mercaptan to yield acibenzolar-S-methyl with excellent chemical purity and synthetic yield.

Research findings demonstrate that synthetic routes originating from salicylic acid derivatives consistently provide superior yields compared to alternative starting materials [4]. Studies indicate that the inherent electronic properties of salicylic acid derivatives, particularly the ortho-hydroxyl substitution pattern, facilitate the key cyclization reactions required for benzothiadiazole formation [4].

Table 1: Conventional Synthesis Routes for Benzothiadiazole Derivatives

| Starting Material | Method | Typical Yield (%) | Key Conditions |

|---|---|---|---|

| Methyl 2-chloro-3-nitrobenzoate | Nucleophilic substitution + diazotization | 86 | Benzyl mercaptan, Raney Ni, HCl |

| 2-Aminothiophenol | Diazotization with NaNO2 | 85-90 | Acidic conditions, room temperature |

| o-Phenylenediamine | Reaction with SOCl2 | 85 | Pyridine, elevated temperature |

| Salicylic acid derivatives | Multi-step conversion | 70-80 | Various reaction conditions |

| 4,7-Dibromo-2,1,3-benzothiadiazole | Cross-coupling reactions | 63-99 | Pd catalysts, elevated temperature |

Nitration and Diazotization Strategies in Benzothiadiazole Formation

The formation of benzothiadiazole heterocycles through nitration and diazotization strategies represents a fundamental approach in the synthetic chemistry of acibenzolar-S-methyl. These methodologies leverage the inherent reactivity of aromatic nitro compounds and their corresponding amino derivatives to construct the essential 1,2,3-thiadiazole ring system [5] [3].

Nitration reactions in benzothiadiazole synthesis exhibit unique regioselectivity patterns that distinguish them from conventional aromatic nitration processes. Research demonstrates that 1,2,3-benzothiadiazole undergoes nitration with significantly reduced reactivity compared to naphthalene, requiring more forcing conditions to achieve acceptable conversion rates [3]. The electron-withdrawing nature of the thiadiazole ring substantially deactivates the benzene ring toward electrophilic aromatic substitution, necessitating the use of concentrated nitric acid and elevated temperatures [6] [7].

Experimental investigations reveal that nitration of 1,2,3-benzothiadiazole yields 4-nitro-1,2,3-benzothiadiazole in addition to the previously reported 5- and 7-nitro compounds [5]. This finding demonstrates the complexity of regioselectivity control in benzothiadiazole nitration reactions and highlights the importance of reaction condition optimization. The formation of multiple regioisomers presents significant challenges for synthetic efficiency and product purification.

The diazotization methodology represents the most reliable approach for benzothiadiazole ring construction. Classical diazotization procedures involve treatment of appropriately substituted aminothiophenols with sodium nitrite under acidic conditions [3]. The reaction mechanism proceeds through the formation of an intermediate diazonium salt, which undergoes intramolecular cyclization with the adjacent thiol functionality to generate the benzothiadiazole heterocycle.

Advanced diazotization strategies have been developed to address specific synthetic challenges. The diazotization of 7-aminobenzothiazole with controlled stoichiometry of nitrous acid demonstrates the importance of reagent ratios in determining product distribution [5]. Treatment with one equivalent of nitrous acid followed by hydrolysis yields 7-amino-1,2,3-benzothiadiazole, while two equivalents produce 7-hydroxy-1,2,3-benzothiadiazole [5]. This selectivity provides valuable synthetic flexibility for accessing different substitution patterns.

The Herz reaction represents an alternative diazotization strategy that enables benzothiadiazole synthesis from simple aniline precursors [3]. This method involves treatment of anilines with disulfur dichloride to generate 1,3,2-benzothiazathiolium salt intermediates, which undergo subsequent diazotization to complete benzothiadiazole formation [3]. The Herz reaction offers advantages in terms of starting material accessibility but typically provides lower yields compared to direct diazotization methods.

Mechanistic studies indicate that the success of diazotization reactions depends critically on the electronic properties of the aromatic substrate [5]. Electron-rich systems undergo facile diazotization, while electron-deficient aromatics require more forcing conditions. The presence of electron-withdrawing substituents can significantly impact both reaction rate and regioselectivity, necessitating careful optimization of reaction parameters.

Recent developments in diazotization methodology have focused on improving reaction efficiency and selectivity. The use of phase-transfer catalysts and non-conventional solvents has shown promise for enhancing reaction rates and reducing side product formation [5]. Additionally, the development of one-pot procedures that combine nitration and diazotization steps has streamlined synthetic protocols while maintaining high product yields.

Temperature control emerges as a critical factor in diazotization reactions. Low temperatures favor the formation and stability of diazonium intermediates, while elevated temperatures promote cyclization reactions [5]. The optimal temperature profile typically involves initial diazotization at 0-5°C followed by gradual warming to promote ring closure.

Purification Techniques and Yield Optimization Challenges

The purification of acibenzolar-S-methyl and related benzothiadiazole derivatives presents significant technical challenges that directly impact synthetic yield and product quality. These challenges arise from the unique physicochemical properties of benzothiadiazole compounds, including their moderate solubility in conventional organic solvents and tendency to form polymorphic crystal structures [8] [9].

Recrystallization represents the most widely employed purification technique for benzothiadiazole derivatives. Research demonstrates that solvent selection critically influences both purification efficiency and final product quality [8] [10]. The most effective recrystallization protocols utilize binary solvent systems, with methanol-chloroform mixtures providing optimal results for most benzothiadiazole compounds [10]. This solvent combination balances solubility requirements with crystallization kinetics to yield high-purity products with recovery rates of 75-95%.

The crystallization process itself requires careful control of multiple parameters to achieve optimal results. Temperature gradients, cooling rates, and seed crystal addition all influence crystal size distribution and morphology [11]. Rapid cooling typically produces small, poorly formed crystals with high surface area, leading to increased impurity occlusion and reduced purity [11]. Conversely, controlled slow cooling promotes the formation of larger, well-formed crystals with superior purity profiles.

Column chromatography serves as an alternative purification method, particularly for compounds that resist recrystallization. Silica gel chromatography using hexane-ethyl acetate gradient elution systems provides effective separation of benzothiadiazole derivatives from synthetic impurities [9] [12]. However, the technique requires careful optimization of mobile phase composition to achieve acceptable resolution between target compounds and closely related impurities.

Solvent extraction techniques offer additional purification options, especially for compounds with favorable partition coefficients. The extraction of benzothiadiazole derivatives from aqueous reaction mixtures using ethyl acetate or dichloromethane typically achieves recovery rates of 80-95% [8]. However, the formation of emulsions and the need for multiple extraction cycles can complicate large-scale applications.

Yield optimization in benzothiadiazole synthesis faces several fundamental challenges that impact overall synthetic efficiency. Multiple bromination reactions represent a significant source of yield loss, particularly in the synthesis of substituted derivatives [13]. The formation of polybrominated products occurs readily under standard bromination conditions, necessitating careful control of reaction stoichiometry and temperature. Research indicates that bromination at -10°C using N-bromosuccinimide provides superior regioselectivity compared to conventional bromination protocols [13].

Regioselectivity control emerges as another critical challenge in benzothiadiazole synthesis. The inherent symmetry of many benzothiadiazole precursors leads to the formation of multiple regioisomers during substitution reactions [14]. This problem is particularly pronounced in electrophilic aromatic substitution reactions, where electronic and steric factors compete to determine product distribution. Advanced synthetic strategies employ sterically demanding substituents to bias regioselectivity toward desired products [14].

Solubility limitations present ongoing challenges throughout the synthetic sequence. Many benzothiadiazole intermediates exhibit poor solubility in common organic solvents, leading to heterogeneous reaction conditions and reduced reaction rates [13]. The use of high-boiling solvents such as N,N-dimethylformamide or dimethyl sulfoxide often improves reaction homogeneity but introduces complications in product isolation and purification.

Catalyst deactivation represents a major concern in palladium-catalyzed cross-coupling reactions used to construct complex benzothiadiazole derivatives. The electron-deficient nature of benzothiadiazole systems can lead to strong coordination to palladium centers, resulting in catalyst poisoning and reduced turnover numbers [15]. This problem is typically addressed through the use of excess catalyst or the addition of fresh catalyst portions during the reaction.

Table 2: Purification Techniques for Benzothiadiazole Compounds

| Technique | Solvent System | Typical Recovery (%) | Comments |

|---|---|---|---|

| Recrystallization | Methanol/Chloroform | 75-95 | Most common method |

| Column Chromatography | Hexane/Ethyl acetate | 70-90 | High purity achievable |

| Solvent Extraction | Ethyl acetate/Water | 80-95 | Phase separation required |

| Crystallization from hot solution | Various organic solvents | 65-85 | Temperature dependent |

| Vacuum Distillation | Reduced pressure | 60-85 | For volatile compounds |

Temperature sensitivity of benzothiadiazole compounds adds another layer of complexity to synthetic optimization. Many derivatives undergo thermal decomposition at elevated temperatures, limiting the reaction conditions that can be employed [16]. The development of mild reaction conditions that maintain synthetic efficiency while avoiding decomposition requires careful balancing of multiple factors.

Side product formation represents an ongoing challenge that impacts both yield and purification complexity. The formation of oligomeric products through uncontrolled polymerization reactions is particularly problematic in cross-coupling chemistry [13]. These high molecular weight impurities often co-precipitate with target products and resist removal through conventional purification techniques.

Table 3: Yield Optimization Challenges in Benzothiadiazole Synthesis

| Challenge | Impact on Yield (%) | Optimization Strategy |

|---|---|---|

| Multiple bromination | 10-25 decrease | Controlled NBS addition at -10°C |

| Regioselectivity control | 15-30 decrease | Steric hindrance via substitution |

| Solubility issues | 20-40 decrease | Solvent system optimization |

| Temperature sensitivity | 5-20 decrease | Temperature gradient control |

| Catalyst deactivation | 25-50 decrease | Fresh catalyst addition |

| Side product formation | 10-35 decrease | Reaction time optimization |

The development of improved purification protocols continues to receive attention in the research literature. Recent advances include the application of preparative high-performance liquid chromatography for challenging separations and the use of crystallization additives to control polymorphic outcomes [11]. These developments promise to improve both the efficiency and reliability of benzothiadiazole purification processes.

Optimization strategies for yield improvement focus on systematic analysis of each synthetic step to identify and address bottlenecks. This approach includes detailed kinetic studies to determine optimal reaction times, comprehensive screening of reaction conditions to identify improved protocols, and the development of continuous processing techniques to minimize material losses during workup and purification [17].

The integration of process analytical technology enables real-time monitoring of reaction progress and immediate adjustment of conditions to maintain optimal performance [17]. This approach has proven particularly valuable in complex multi-step syntheses where small deviations in early steps can compound to produce significant yield losses in final products.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

log Kow = 3.1 @ 25 °C

Odor

Odorless

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

3.30X10-6 mm Hg @ 25 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Use Classification

Plant activators, Fungicides, Insecticides

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Dates

2: Jespersen D, Yu J, Huang B. Metabolic Effects of Acibenzolar-S-Methyl for Improving Heat or Drought Stress in Creeping Bentgrass. Front Plant Sci. 2017 Jul 11;8:1224. doi: 10.3389/fpls.2017.01224. eCollection 2017. PubMed PMID: 28744300; PubMed Central PMCID: PMC5504235.

3: Lavergne F, Richard C, Saudreau M, Venisse JS, Fumanal B, Goupil P. Effect of acibenzolar-S-methyl phototransformation on its elicitation activity in tobacco cells. Plant Physiol Biochem. 2017 Sep;118:370-376. doi: 10.1016/j.plaphy.2017.07.008. Epub 2017 Jul 8. PubMed PMID: 28710944.

4: Ncube EN, Steenkamp PA, Madala NE, Dubery IA. Stimulatory Effects of Acibenzolar-S-Methyl on Chlorogenic Acids Biosynthesis in Centella asiatica Cells. Front Plant Sci. 2016 Sep 28;7:1469. eCollection 2016. PubMed PMID: 27733862; PubMed Central PMCID: PMC5040108.

5: Schouteden N, Lemmens E, Stuer N, Curtis R, Panis B, De Waele D. Direct nematicidal effects of methyl jasmonate and acibenzolar-S-methyl against Meloidogyne incognita. Nat Prod Res. 2017 May;31(10):1219-1222. doi: 10.1080/14786419.2016.1230111. Epub 2016 Sep 23. PubMed PMID: 27658537.

6: Miliordos DE, Galetto L, Ferrari E, Pegoraro M, Marzachì C, Bosco D. Acibenzolar-S-methyl may prevent vector-mediated flavescence dorée phytoplasma transmission, but is ineffective in inducing recovery of infected grapevines. Pest Manag Sci. 2017 Mar;73(3):534-540. doi: 10.1002/ps.4303. Epub 2016 May 26. PubMed PMID: 27116913.

7: Guziejewski D, Brycht M, Nosal-Wiercińska A, Smarzewska S, Ciesielski W, Skrzypek S. Electrochemical study of the fungicide acibenzolar-s-methyl and its voltammetric determination in environmental samples. J Environ Sci Health B. 2014;49(8):550-6. doi: 10.1080/03601234.2014.911556. PubMed PMID: 24901958.

8: Takeshita M, Okuda M, Okuda S, Hyodo A, Hamano K, Furuya N, Tsuchiya K. Induction of antiviral responses by acibenzolar-s-methyl against cucurbit chlorotic yellows virus in Melon. Phytopathology. 2013 Sep;103(9):960-5. doi: 10.1094/PHYTO-08-12-0188-R. PubMed PMID: 23927428.

9: Riley DG, Joseph SV, Srinivasan R. Reflective mulch and acibenzolar-S-methyl treatments relative to thrips (Thysanoptera: Thripidae) and tomato spotted wilt virus incidence in tomato. J Econ Entomol. 2012 Aug;105(4):1302-10. PubMed PMID: 22928310.

10: Myresiotis CK, Karaoglanidis GS, Vryzas Z, Papadopoulou-Mourkidou E. Evaluation of plant-growth-promoting rhizobacteria, acibenzolar-S-methyl and hymexazol for integrated control of Fusarium crown and root rot on tomato. Pest Manag Sci. 2012 Mar;68(3):404-11. doi: 10.1002/ps.2277. Epub 2011 Aug 30. PubMed PMID: 22307860.

11: Myresiotis CK, Papadakis EN, Vryzas ZG, Papadopoulou-Mourkidou E. Determination of acibenzolar-S-methyl and its acidic metabolite in soils by HPLC-diode array detection. J Environ Sci Health B. 2011;46(6):550-6. doi: 10.1080/03601234.2011.583881. PubMed PMID: 21726155.

12: Muñoz Z, Moret A. Sensitivity of Botrytis cinerea to chitosan and acibenzolar-S-methyl. Pest Manag Sci. 2010 Sep;66(9):974-9. doi: 10.1002/ps.1969. PubMed PMID: 20730989.

13: Tripathi D, Jiang YL, Kumar D. SABP2, a methyl salicylate esterase is required for the systemic acquired resistance induced by acibenzolar-S-methyl in plants. FEBS Lett. 2010 Aug 4;584(15):3458-63. doi: 10.1016/j.febslet.2010.06.046. Epub 2010 Jul 14. PubMed PMID: 20621100.

14: Boava LP, Laia ML, Jacob TR, Dabbas KM, Gonçalves JF, Ferro JA, Ferro MI, Furtado EL. Selection of endogenous genes for gene expression studies in Eucalyptus under biotic (Puccinia psidii) and abiotic (acibenzolar-S-methyl) stresses using RT-qPCR. BMC Res Notes. 2010 Feb 24;3:43. doi: 10.1186/1756-0500-3-43. PubMed PMID: 20181283; PubMed Central PMCID: PMC2854107.

15: Bousset L, Pons-Kühnemann J. Effects of acibenzolar-s-methyl and ethirimol on the composition of a laboratory population of barley powdery mildew. Phytopathology. 2003 Mar;93(3):305-15. doi: 10.1094/PHYTO.2003.93.3.305. PubMed PMID: 18944340.

16: Faize M, Faize L, Koike N, Ishizaka M, Ishii H. Acibenzolar-s-methyl-induced resistance to Japanese pear scab is associated with potentiation of multiple defense responses. Phytopathology. 2004 Jun;94(6):604-12. doi: 10.1094/PHYTO.2004.94.6.604. PubMed PMID: 18943485.

17: Jiang S, Park P, Ishii H. Ultrastructural study on acibenzolar-S-methyl-induced scab resistance in epidermal pectin layers of Japanese pear leaves. Phytopathology. 2008 May;98(5):585-91. doi: 10.1094/PHYTO-98-5-0585. PubMed PMID: 18943227.

18: Mandal B, Mandal S, Csinos AS, Martinez N, Culbreath AK, Pappu HR. Biological and molecular analyses of the acibenzolar-S-methyl-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus. Phytopathology. 2008 Feb;98(2):196-204. doi: 10.1094/PHYTO-98-2-0196. PubMed PMID: 18943196.

19: Costa RR, Moraes JC. [Effects of silicon acid and of acibenzolar-S-methyl on Schizaphis graminum (Rondani) (Hemiptera: Aphididae) in wheat plants]. Neotrop Entomol. 2006 Nov-Dec;35(6):834-9. Portuguese. PubMed PMID: 17273717.

20: Pajot E, Silué D. Evidence that DL-3-aminobutyric acid and acibenzolar-S-methyl induce resistance against bacterial head rot disease of broccoli. Pest Manag Sci. 2005 Nov;61(11):1110-4. PubMed PMID: 16041690.